N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine
Description
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine is a secondary amine characterized by a substituted benzyl group attached to a branched aliphatic amine. The benzyl moiety contains methoxy and methyl substituents at positions 2, 3, and 4, which influence its electronic and steric properties.
Properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N-[(2-methoxy-3,4-dimethylphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C15H25NO/c1-7-15(4,5)16-10-13-9-8-11(2)12(3)14(13)17-6/h8-9,16H,7,10H2,1-6H3 |
InChI Key |
IWJAXIZBPSPCSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C(=C(C=C1)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine typically involves the reaction of 2-methoxy-3,4-dimethylbenzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a demethylated product.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
N-(3,4-Dimethylbenzyl)-2-methylbutan-2-amine
- Structure : Lacks the 2-methoxy group present in the target compound.
N-(4-Bromo-3-methylbenzyl)-2-methylbutan-2-amine
- Structure : Features a bromo substituent at position 4 instead of a methyl group.
- Impact : The electron-withdrawing bromo group may decrease metabolic stability compared to methyl or methoxy substituents. Brominated analogs are often explored in medicinal chemistry for enhanced binding affinity .
N-[(2,4-Dichlorophenyl)methyl]-2-methylbutan-2-amine
- Structure : Contains two chlorine atoms on the benzyl ring.
Amine Backbone Variations
MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine)
- Structure : A methylenedioxy (benzodioxol) ring replaces the methoxy and methyl groups.
- Biological Activity: MBDB is a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with psychoactive effects, suggesting that substituents on the aromatic ring critically modulate neurochemical activity. The methoxy group in the target compound may reduce potency compared to MBDB’s benzodioxol group .
N-(4-Chlorobenzyl)butan-2-amine
Functional Group Comparisons
2-Methoxy-N-[(S)-3-methylbutan-2-yl]benzamide
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions. The target compound likely follows similar pathways, with methoxy groups introduced via alkylation or protection/deprotection strategies.
- Biological Activity : Methoxy and methyl groups may enhance metabolic stability compared to halogenated analogs but could reduce receptor affinity compared to benzodioxol-containing compounds like MBDB .
- Physicochemical Properties : The methoxy group increases solubility in polar solvents, while methyl groups enhance lipophilicity—a balance critical for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
